1-Bromo-2,3-dimethylbutane

Übersicht

Beschreibung

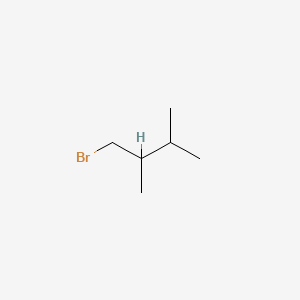

1-Bromo-2,3-dimethylbutane is an organic compound with the molecular formula C₆H₁₃Br It is a brominated alkane, characterized by the presence of a bromine atom attached to a butane chain that is substituted with two methyl groups

Vorbereitungsmethoden

1-Bromo-2,3-dimethylbutane can be synthesized through several methods. One common synthetic route involves the bromination of 2,3-dimethylbutane using bromine (Br₂) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that subsequently react with the 2,3-dimethylbutane to form the desired product.

Industrial production methods may involve similar bromination reactions but on a larger scale, often using continuous flow reactors to ensure efficient and controlled production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

1-Bromo-2,3-dimethylbutane undergoes various types of chemical reactions, including:

Substitution Reactions: In nucleophilic substitution reactions, the bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or alkoxide ions (RO⁻). These reactions typically occur under basic conditions and can lead to the formation of alcohols, nitriles, or ethers, respectively.

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide (KOtBu) can result in the formation of 2,3-dimethyl-2-butene via an E2 elimination mechanism.

Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Catalysis

1-Bromo-2,3-dimethylbutane is utilized in studies involving catalysis:

- Homogeneous Catalysis : It serves as a substrate for hydroformylation reactions catalyzed by rhodium complexes, which are pivotal in producing aldehydes from alkenes.

- Surface Acidity Studies : The compound is used to investigate the acidic properties of solid acid catalysts such as HZSM-5 and Nb₂O₅. This application is essential for understanding catalytic mechanisms and optimizing reaction conditions.

Organic Synthesis

This compound acts as an important intermediate in organic synthesis:

- Precursor for Complex Molecules : It is employed in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of functional groups through substitution reactions.

Photochemical Studies

This compound is valuable in photochemical research:

- Photoisomerization : The compound is used to study photoinduced reactions and transformations under UV light, providing insights into reaction mechanisms and kinetics.

Case Study 1: Hydroformylation Reaction

In a study examining the hydroformylation of alkenes using rhodium catalysts, this compound was successfully converted into higher aldehydes. The reaction conditions were optimized to maximize yield and selectivity towards desired products. This research highlighted the compound's utility in synthesizing valuable intermediates for pharmaceuticals.

Case Study 2: Catalytic Mechanism Investigation

Research involving the catalytic activity of HZSM-5 demonstrated that this compound could effectively probe the acidity of the catalyst. By analyzing product distribution from various reactions with this compound, scientists could elucidate the role of acid sites in facilitating chemical transformations.

Wirkmechanismus

The mechanism of action of 1-Bromo-2,3-dimethylbutane in chemical reactions typically involves the formation and breaking of bonds through various pathways:

Substitution Mechanism: In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. This can proceed via an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Elimination Mechanism: In elimination reactions, a base abstracts a proton from a carbon atom adjacent to the carbon bearing the bromine atom, leading to the formation of a double bond and the release of a bromide ion. This typically follows an E2 mechanism, where the reaction occurs in a single concerted step.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-2,3-dimethylbutane can be compared with other brominated alkanes such as:

1-Bromo-3,3-dimethylbutane: Similar in structure but with the bromine atom attached to a different carbon, leading to different reactivity and applications.

2-Bromo-2,3-dimethylbutane: Another isomer with distinct chemical properties and reactivity patterns.

1-Bromo-2-methylpropane: A simpler brominated alkane with fewer methyl substitutions, resulting in different chemical behavior.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various chemical contexts.

Biologische Aktivität

1-Bromo-2,3-dimethylbutane (CAS Number: 1647-23-0) is an organic compound with notable biological activities. This article delves into its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry and toxicology.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₆H₁₃Br

- Molecular Weight : 165.07 g/mol

- Boiling Point : Not available

- Log P (octanol-water partition coefficient) : Approximately 2.71, indicating moderate lipophilicity which may influence its biological activity .

Synthesis

The synthesis of this compound typically involves the bromination of 2,3-dimethylbutane using bromine or N-bromosuccinimide (NBS) under radical conditions. The reaction can be represented as follows:

This reaction is facilitated by heat or light to initiate the radical mechanism .

Anticancer Properties

This compound has been investigated for its potential anticancer properties. It acts as a precursor in the synthesis of various biologically active compounds, including Nantenine analogs, which exhibit significant antagonistic activity against serotonin receptors (5-HT2A) and alpha-1 adrenergic receptors . These properties suggest a potential role in cancer therapeutics, particularly in targeting human colon cancer cell lines.

Toxicological Profile

The compound's toxicity has been assessed in various studies. It is essential to understand its acute toxicity and potential effects on human health:

- Acute Toxicity : Studies indicate that exposure to halogenated hydrocarbons like 1-bromo compounds can lead to central nervous system (CNS) effects, including anesthetic properties and possible cardiac sensitization .

- Biodegradability : Research has been conducted to evaluate the biodegradability of similar compounds in aquatic environments, which is crucial for environmental safety assessments .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various brominated compounds on human colon cancer cells. Results indicated that certain derivatives of 1-bromo compounds exhibited selective cytotoxicity, suggesting their potential use in targeted cancer therapies. The study highlighted that modifications in the alkyl chain length and branching significantly influenced biological activity .

Case Study 2: Mechanistic Studies

Mechanistic studies have shown that 1-bromo derivatives undergo nucleophilic substitution reactions that can lead to the formation of more reactive intermediates. These intermediates have been linked to their biological effects, including receptor binding and enzyme inhibition .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Anticancer Activity | Potential as a precursor for anticancer agents targeting specific receptors |

| Cytotoxicity | Selective cytotoxic effects on human colon cancer cells |

| Toxicity Profile | CNS effects; cardiac sensitization; need for careful handling |

| Environmental Impact | Biodegradability studies indicate potential risks to aquatic life |

Eigenschaften

IUPAC Name |

1-bromo-2,3-dimethylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-5(2)6(3)4-7/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNUHHAUPSXEKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546931 | |

| Record name | 1-Bromo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30540-31-9 | |

| Record name | 1-Bromo-2,3-dimethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30540-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.